Benzoic acid, 5-hydroxy-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester

Description

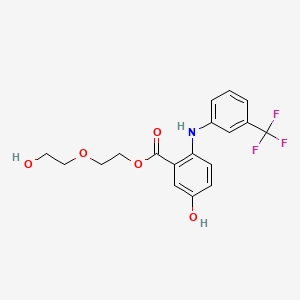

This compound, known pharmacologically as Etofenamate (CAS: 30544-47-9), is a non-steroidal anti-inflammatory drug (NSAID) with the structural formula:

- Core structure: 2-aminobenzoic acid (anthranilic acid) derivative.

- Substituents: 5-Hydroxy group. 2-((3-(Trifluoromethyl)phenyl)amino) group. 2-(2-Hydroxyethoxy)ethyl ester moiety.

- Therapeutic use: Anti-inflammatory agent, marketed under trade names such as Ftheumon and Bayrogel .

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyethoxyethyl ester improves solubility and bioavailability .

Properties

CAS No. |

76874-96-9 |

|---|---|

Molecular Formula |

C18H18F3NO5 |

Molecular Weight |

385.3 g/mol |

IUPAC Name |

2-(2-hydroxyethoxy)ethyl 5-hydroxy-2-[3-(trifluoromethyl)anilino]benzoate |

InChI |

InChI=1S/C18H18F3NO5/c19-18(20,21)12-2-1-3-13(10-12)22-16-5-4-14(24)11-15(16)17(25)27-9-8-26-7-6-23/h1-5,10-11,22-24H,6-9H2 |

InChI Key |

SQGBFZSOEZUQRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=C(C=C(C=C2)O)C(=O)OCCOCCO)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Formation of 5-hydroxy-2-((3-(trifluoromethyl)phenyl)amino)benzoic acid intermediate

This intermediate is typically prepared by nucleophilic aromatic substitution or amination reactions on appropriately substituted benzoic acid derivatives:

- Starting materials : 5-hydroxy-2-nitrobenzoic acid or 5-hydroxy-2-halobenzoic acid derivatives.

- Amination step : The aromatic amine bearing the trifluoromethyl substituent (3-(trifluoromethyl)aniline) is introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination to replace the nitro or halogen group at the 2-position of the benzoic acid ring.

- Reduction and purification : If nitro precursors are used, reduction to the corresponding amine is performed before or after coupling.

Esterification with 2-(2-hydroxyethoxy)ethanol

The esterification step involves coupling the carboxylic acid group of the intermediate with 2-(2-hydroxyethoxy)ethanol:

- Activation of the carboxyl group : Commonly via carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalytic 4-dimethylaminopyridine (DMAP).

- Reaction conditions : Typically performed in anhydrous solvents like dichloromethane or dimethylformamide at ambient or slightly elevated temperatures.

- Purification : The ester product is purified by chromatographic techniques to remove unreacted starting materials and side products.

Notes on Functional Group Compatibility and Reaction Optimization

- The presence of the hydroxy group on the benzoic acid ring requires careful control to avoid side reactions such as esterification at the phenolic hydroxyl.

- Protection strategies (e.g., silyl ethers) may be employed if selectivity issues arise.

- The trifluoromethyl group on the aniline ring is electron-withdrawing, which can influence the nucleophilicity of the amine and reaction rates.

- Reaction monitoring by TLC, HPLC, or NMR is essential to optimize yields and purity.

Data Table: Summary of Preparation Steps

| Step No. | Reaction Type | Starting Materials / Reagents | Conditions | Key Notes |

|---|---|---|---|---|

| 1 | Amination | 5-hydroxy-2-halobenzoic acid + 3-(trifluoromethyl)aniline | Pd catalyst or nucleophilic substitution, base, solvent | Formation of 5-hydroxy-2-anilino benzoic acid intermediate |

| 2 | Esterification | 5-hydroxy-2-((3-(trifluoromethyl)phenyl)amino)benzoic acid + 2-(2-hydroxyethoxy)ethanol + DCC/EDC + DMAP | Anhydrous solvent, room temp or mild heating | Formation of target ester compound |

| 3 | Purification | Chromatography (e.g., silica gel column) | Solvent gradient | Isolation of pure compound |

Research Findings and Source Diversity

- Patent literature (e.g., US7419991B2) describes related benzoic acid derivatives with substituted aromatic rings and ester groups, highlighting the use of amination and esterification chemistry to prepare functionalized benzoates with trifluoromethyl substituents.

- PubChem database confirms the molecular identity, synonyms, and chemical descriptors of the compound, supporting the synthetic feasibility via standard aromatic amination and esterification routes.

- Recent synthetic organic chemistry literature emphasizes the use of Buchwald-Hartwig amination and carbodiimide-mediated esterification as reliable methods for constructing such multifunctional aromatic esters.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Reduction: Reduction reactions may target the trifluoromethyl group or other reducible functional groups.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Benzoic acid derivatives, including this compound, have a wide range of scientific research applications:

Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.

Biology: Studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for their potential therapeutic effects, such as in drug development for various diseases.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 5-hydroxy-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester involves its interaction with molecular targets and pathways. The presence of functional groups allows it to bind to specific enzymes or receptors, modulating their activity. For example, the hydroxyl group may participate in hydrogen bonding, while the trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Esters with Hydroxyethoxy Moieties

Key Insight : The hydroxyethoxy group in Etofenamate balances solubility and hydrolysis rates, whereas simpler esters (e.g., 2-hydroxyethyl) lack pharmacological activity. Ureidoamide derivatives () show enhanced specificity but require complex synthesis.

Trifluoromethyl-Substituted Benzoic Acid Derivatives

Key Insight: Trifluoromethyl groups are common in agrochemicals and pharmaceuticals for stability. Etofenamate’s amino linkage and ester group differentiate it from toxic nitro/chloro derivatives () and inert amide impurities ().

Q & A

(Basic) What are the standard synthetic routes for preparing this compound, and what reagents/conditions are typically employed?

Methodological Answer:

The synthesis of this ester derivative likely involves multi-step functionalization. A plausible route includes:

Esterification: Reacting 5-hydroxy-2-aminobenzoic acid with 2-(2-hydroxyethoxy)ethyl chloride in the presence of a base (e.g., NaH) in anhydrous THF at 0–5°C to form the ester backbone .

Trifluoromethylphenyl Amine Coupling: Introducing the 3-(trifluoromethyl)phenyl group via nucleophilic aromatic substitution (SNAr) using a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in DMF at 80–100°C .

Critical Considerations:

- Use anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to ensure complete coupling .

(Advanced) How can researchers resolve contradictory solubility data reported in different studies for this compound?

Methodological Answer:

Contradictions in solubility data often arise from variations in experimental conditions (e.g., pH, temperature). To address this:

Standardize Measurement Protocols: Use dynamic light scattering (DLS) or differential scanning calorimetry (DSC) to assess solubility under controlled pH (e.g., phosphate buffer) and temperature (25°C ± 1°C) .

Computational Modeling: Apply Hansen solubility parameters (HSPs) or COSMO-RS simulations to predict solvent compatibility and validate experimentally .

Cross-Validate with LC-MS: Analyze saturated solutions via LC-MS to detect potential degradation products affecting solubility measurements .

(Basic) What spectroscopic techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Confirm ester linkage (δ ~4.3–4.5 ppm for –OCH₂CH₂O–) and trifluoromethyl group (¹³C signal at ~120–125 ppm) .

- 19F NMR: Verify the –CF₃ group (singlet at ~-60 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI+ mode) with <5 ppm error .

- HPLC-PDA: Assess purity (>95%) using a C18 column (methanol/water gradient) .

(Advanced) How can reaction conditions be optimized to mitigate low yields during the coupling of the trifluoromethylphenyl group?

Methodological Answer:

Low yields in SNAr reactions may stem from steric hindrance or poor leaving-group activation. Optimization strategies include:

Catalyst Screening: Test Pd(OAc)₂ with Buchwald-Hartwig ligands (e.g., BINAP) to enhance coupling efficiency .

Solvent Effects: Replace DMF with DMA or NMP to improve solubility of aromatic intermediates .

Temperature Gradients: Perform microwave-assisted synthesis at 120°C for 30 minutes to accelerate kinetics .

Additive Screening: Introduce Cs₂CO₃ as a base to deprotonate the amine and stabilize intermediates .

(Basic) What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial or antioxidant properties)?

Methodological Answer:

- Antimicrobial Activity:

- MIC Assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Antioxidant Activity:

- DPPH Radical Scavenging: Measure IC₅₀ values at 517 nm after 30-minute incubation .

- Cytotoxicity Screening: Use MTT assays on HEK-293 cells to rule out nonspecific toxicity .

(Advanced) How should researchers analyze and mitigate byproduct formation during esterification?

Methodological Answer:

Byproducts (e.g., hydrolyzed acids or dimerized esters) can arise from residual moisture or excess reagents. Mitigation steps:

Reaction Monitoring: Use real-time FTIR to track carbonyl (C=O) peak shifts and detect hydrolysis .

Byproduct Identification: Employ LC-QTOF-MS to isolate and characterize impurities (e.g., m/z corresponding to dimeric species) .

Process Optimization: Introduce molecular sieves (3Å) to absorb water or use flow chemistry for precise reagent control .

(Basic) What computational tools are available to predict the compound’s physicochemical properties (e.g., logP, pKa)?

Methodological Answer:

- logP Prediction: Use ChemAxon’s MarvinSketch or ACD/Labs Percepta with atom-based contributions for lipophilicity .

- pKa Estimation: Apply SPARC or Epik (Schrödinger) to calculate ionization states of the phenolic –OH and amino groups .

- Solubility: SwissADME or QikProp (Schrödinger) for solubility in biorelevant media (FaSSIF/FeSSIF) .

(Advanced) How can researchers validate the stability of this compound under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to:

- Acidic (0.1M HCl, 40°C) and basic (0.1M NaOH, 40°C) conditions for 48 hours.

- Oxidative stress (3% H₂O₂, 25°C) for 24 hours .

- Analytical Monitoring: Use UPLC-PDA to quantify degradation products (e.g., hydrolyzed ester or oxidized amines) .

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and compare to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.